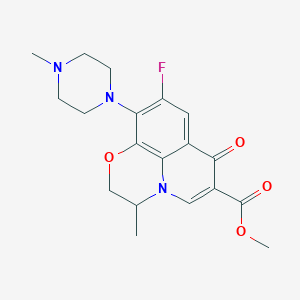![molecular formula C16H31NO2 B15296041 8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4It is particularly effective against powdery mildew in the production of cereals, bananas, and grapes .
Métodos De Preparación
The synthesis of 8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(methyl)amino]propane-1,2-diol . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the spiroketal structure. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Aplicaciones Científicas De Investigación
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine has several scientific research applications:
Chemistry: Used as a model compound to study spiroketal structures and their reactivity.
Biology: Investigated for its antifungal properties and its effects on fungal sterol biosynthesis.
Medicine: Explored for potential therapeutic applications due to its antifungal activity.
Industry: Utilized in agricultural formulations to protect crops from fungal infections
Mecanismo De Acción
The compound exerts its effects by inhibiting sterol biosynthesis in fungal membranes. It specifically targets delta 14 reductase, an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts membrane function, leading to the death of the fungal cells .
Comparación Con Compuestos Similares
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure and specific mode of action. Similar compounds include:
Azole fungicides: These compounds also inhibit sterol biosynthesis but target a different enzyme, C14 demethylase.
Morpholine fungicides: These compounds have a similar mode of action but differ in their chemical structure.
Piperidine fungicides: These compounds also inhibit sterol biosynthesis but have different structural features
Propiedades
Fórmula molecular |
C16H31NO2 |
|---|---|
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C16H31NO2/c1-6-17(5)11-14-12-18-16(19-14)9-7-13(8-10-16)15(2,3)4/h13-14H,6-12H2,1-5H3 |
Clave InChI |
DFJWMHBYTXRXSA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)


![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)




![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)

![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)


